H-Val-Gly-Ser-Glu-Ala-Phe-NH2 is a synthetic peptide composed of six amino acids: Valine, Glycine, Serine, Glutamic acid, Alanine, and Phenylalanine, with an amide terminal group. This peptide is of significant interest in biochemical research due to its potential applications in various fields such as pharmacology and molecular biology.
The peptide is synthesized through established methods in peptide chemistry, primarily utilizing solid-phase peptide synthesis techniques. The sequence and structure of H-Val-Gly-Ser-Glu-Ala-Phe-NH2 can be derived from natural peptides and proteins, often serving as a model for studying peptide interactions and functionalities.
H-Val-Gly-Ser-Glu-Ala-Phe-NH2 falls under the category of bioactive peptides, which are short sequences of amino acids that exhibit biological activity. These peptides can influence physiological processes and are studied for their potential therapeutic effects.
The primary method for synthesizing H-Val-Gly-Ser-Glu-Ala-Phe-NH2 is solid-phase peptide synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The typical steps involved in SPPS include:
The synthesis typically results in high purity (>95%) as confirmed by High-Performance Liquid Chromatography (HPLC). The use of Fmoc (fluorenylmethoxycarbonyl) chemistry is common, allowing for easy deprotection and coupling of subsequent amino acids .
The molecular structure of H-Val-Gly-Ser-Glu-Ala-Phe-NH2 features a linear arrangement of its constituent amino acids linked by peptide bonds. The amide group at the C-terminus contributes to its stability and solubility in aqueous environments.
H-Val-Gly-Ser-Glu-Ala-Phe-NH2 can participate in various chemical reactions typical for peptides:
These reactions can be monitored using techniques such as mass spectrometry and NMR spectroscopy, which provide insights into the stability and reactivity of the peptide .
The mechanism of action for H-Val-Gly-Ser-Glu-Ala-Phe-NH2 is largely dependent on its biological targets, which may include receptors or enzymes in cellular pathways. Peptides like this one often act by mimicking natural signaling molecules or by inhibiting specific biological processes.
Studies have shown that similar peptides can modulate receptor activity or enzyme function, leading to physiological changes such as altered cell signaling or metabolic processes .
Relevant analyses such as circular dichroism (CD) spectroscopy can be employed to study conformational properties under various conditions .
H-Val-Gly-Ser-Glu-Ala-Phe-NH2 has numerous applications in scientific research:
The exploration of this peptide's properties continues to contribute valuable insights into peptide chemistry and its applications in medicine and biotechnology .
H-Val-Gly-Ser-Glu-Ala-Phe-NH₂ is a synthetic hexapeptide amide with the molecular formula C₃₅H₅₄N₁₀O₁₃ and a molecular weight of 822.862 g/mol [1] [7]. It features a C-terminal phenylalanine amide modification (-NH₂) and an N-terminal valine residue with a free amine group. The peptide sequence—Val-Gly-Ser-Glu-Ala-Phe—combines both hydrophobic residues (Val, Ala, Phe) and polar/charged residues (Ser, Glu), enabling diverse molecular interactions. Its CAS registry number (132917-49-8) identifies it as a distinct chemical entity in biochemical databases. As a bioactive peptide, it belongs to the class of structurally modified peptides designed for enhanced receptor specificity and metabolic stability compared to linear counterparts.
Table 1: Core Identification Data for H-Val-Gly-Ser-Glu-Ala-Phe-NH₂
Property | Value |
---|---|
CAS Number | 132917-49-8 |
Molecular Formula | C₃₅H₅₄N₁₀O₁₃ |
Molecular Weight | 822.862 g/mol |
Sequence (IUPAC Notation) | H-Val-Gly-Ser-Glu-Ala-Phe-NH₂ |
Peptide Length | 6 amino acids |
This hexapeptide emerged from late 20th-century efforts to map functional domains of larger regulatory peptides. Its sequence corresponds to residues 31–36 of rat calcitonin gene-related peptide (α-CGRP) [3], a 37-amino-acid neuropeptide first characterized in 1982. Researchers identified this C-terminal region as critical for receptor activation and signal transduction. The late 1990s saw its synthesis as a discrete fragment to study CGRP’s structure-activity relationships, coinciding with advances in solid-phase peptide synthesis (SPPS) that enabled efficient production of modified sequences [4]. Its design reflects the era’s focus on terminal modifications (C-terminal amidation, N-terminal protection) to mimic natural peptide hormones and resist enzymatic degradation.
The hexapeptide’s sequence is evolutionarily conserved across mammalian CGRP isoforms. Key analogs include:
These analogs highlight functional modularity in regulatory peptides, where short C-terminal segments act as effector domains. The hexapeptide’s conservation suggests a critical role in receptor docking across multiple physiological systems.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8